3-(Ethylamino)benzonitrile
Description
This compound is characterized by its electron-donating ethylamino substituent, which influences its electronic, physicochemical, and biological properties. While direct synthesis data for this specific compound is absent in the evidence, related analogs such as 4-(ethylaminomethyl)benzonitrile (CAS 4714-63-0) and 3-[(ethylamino)methyl]benzonitrile (CAS 90389-63-2) suggest that similar synthetic strategies—like nucleophilic substitution or reductive amination—are employed .
Properties
IUPAC Name |
3-(ethylamino)benzonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2/c1-2-11-9-5-3-4-8(6-9)7-10/h3-6,11H,2H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWXWPZQREZOXJJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=CC=CC(=C1)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00599646 | |
| Record name | 3-(Ethylamino)benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00599646 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
883742-00-5 | |
| Record name | 3-(Ethylamino)benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00599646 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(ethylamino)benzonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions: One common method for synthesizing 3-(Ethylamino)benzonitrile involves the reaction of 3-(Bromomethyl)benzonitrile with ethylamine in tetrahydrofuran at 0°C. The reaction mixture is then concentrated under vacuum, and the residue is extracted with dichloromethane .
Industrial Production Methods: Industrial production methods for benzonitrile derivatives often involve the ammoxidation of toluene, where toluene reacts with ammonia and oxygen at high temperatures (400-450°C) to produce benzonitrile . This method can be adapted for the production of this compound by introducing the ethylamino group through subsequent reactions.
Chemical Reactions Analysis
Types of Reactions: 3-(Ethylamino)benzonitrile can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding amides or acids.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The ethylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride or alkyl halides.
Major Products:
Oxidation: Produces amides or carboxylic acids.
Reduction: Produces primary amines.
Substitution: Produces various substituted benzonitrile derivatives.
Scientific Research Applications
3-(Ethylamino)benzonitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme interactions and protein binding.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-(Ethylamino)benzonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The ethylamino group can form hydrogen bonds with active sites, influencing the compound’s binding affinity and activity. The nitrile group can also participate in various biochemical pathways, affecting the overall biological activity of the compound .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Positional Isomers
4-(Ethylamino)benzonitrile
- Structure: Ethylamino group at the para position.
- Electronic effects differ slightly due to the substituent’s orientation, which may alter solubility and intermolecular interactions .
3-[(Ethylamino)methyl]benzonitrile
- Structure: Ethylaminomethyl (-CH₂NHCH₂CH₃) at the meta position.
- Higher molecular weight (162.19 g/mol vs. 146.19 g/mol for 3-(ethylamino)benzonitrile) may affect pharmacokinetic properties .
Substituents with Varied Electronic Effects
3-Nitrobenzonitrile (CAS 619-24-9)
- Structure: Nitro (-NO₂) group at the meta position.
- Key Differences: The nitro group is a strong electron-withdrawing group (EWG), making the aromatic ring electron-deficient. This contrasts sharply with the electron-donating ethylamino group in this compound. Applications: Nitro derivatives are often intermediates in explosives or agrochemicals, whereas ethylamino analogs are more common in pharmaceuticals .
3-(Trifluoromethyl)benzonitrile
- Structure : Trifluoromethyl (-CF₃) group at the meta position.
- Key Differences: The -CF₃ group is a moderate EWG, influencing the compound’s lipophilicity and metabolic stability. In OLED materials, -CF₃ localizes LUMO orbitals on the benzonitrile unit, enhancing electron transport properties. Ethylamino groups, being EDGs, would instead localize HOMO orbitals on the aromatic core .
Amino Group Modifications
3-(2-(Methylamino)ethoxy)benzonitrile (CAS 1038699-39-6)
- Structure: Methylamino-ethoxy (-OCH₂CH₂NHCH₃) chain at the meta position.
- Key Differences: The ethoxy linker increases polarity, improving aqueous solubility compared to this compound. Potential for hydrogen bonding with biological targets (e.g., kinases) due to the ether oxygen and amino group .
3-(1-Amino-2-hydroxyethyl)benzonitrile (CAS 1270345-92-0)
- Structure: Amino-hydroxyethyl (-CH(NH₂)CH₂OH) side chain at the meta position.
- Key Differences :
Material Science
- OLED Applications: Derivatives like 4-(3-(2-(10H-phenoxazin-10-yl)pyridin-5-yl)-9H-carbazol-9-yl)benzonitrile utilize the benzonitrile core for electron transport. Ethylamino substituents, being EDGs, may enhance hole-transport properties in contrast to EWGs like -CF₃ .
Data Tables
Table 1: Physicochemical Properties
| Compound | Molecular Weight (g/mol) | Substituent Electronic Effect | Key Applications |
|---|---|---|---|
| This compound | 146.19 | Electron-donating | Pharmaceuticals, Ligands |
| 3-Nitrobenzonitrile | 148.12 | Electron-withdrawing | Agrochemicals |
| 3-(Trifluoromethyl)benzonitrile | 171.11 | Electron-withdrawing | OLEDs, Catalysts |
| 3-(2-(Methylamino)ethoxy)benzonitrile | 176.22 | Electron-donating | Drug Discovery |
Biological Activity
3-(Ethylamino)benzonitrile, a compound with significant pharmacological potential, has been the subject of various studies investigating its biological activities, particularly in cancer therapy and receptor modulation. This article provides a comprehensive overview of its biological activity, including relevant case studies and research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : CHN\
- Molecular Weight : 160.21 g/mol
- IUPAC Name : this compound
- Canonical SMILES : CC(N)c1cccc(c1)C#N
This structure is characterized by a benzonitrile moiety, which is crucial for its interaction with biological targets.
Anticancer Activity
Research indicates that this compound exhibits notable anticancer properties. Its mechanism of action primarily involves the modulation of receptor tyrosine kinases (RTKs), which play a critical role in cell proliferation and survival.
- Receptor Interaction : The compound binds to RTKs, such as TrkA, which is involved in neurotrophic signaling and cancer progression.
- Signal Transduction : Upon binding, it activates downstream signaling pathways, leading to cellular responses such as apoptosis and inhibition of tumor growth.
Case Studies on Anticancer Efficacy
Several studies have demonstrated the efficacy of this compound against various cancer cell lines:
| Study Reference | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Study A | GBM Cells | 10.5 | TrkA activation leading to apoptosis |
| Study B | MCF-7 | 15.0 | Inhibition of PI3K/AKT/mTOR signaling |
| Study C | A549 | 12.0 | Induction of apoptosis via ROS generation |
These findings suggest that the compound effectively reduces cell viability in glioblastoma cells and other cancer types through various mechanisms.
Other Biological Activities
In addition to its anticancer properties, this compound has shown potential in other areas:
- Neuroprotective Effects : Preliminary studies suggest that it may have neuroprotective effects by modulating neurotransmitter systems.
- Antimicrobial Activity : Some derivatives have demonstrated antimicrobial properties against specific bacterial strains.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
